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Abstract
This technical guide provides a comprehensive overview of Rocaglamide, a potent bioactive

natural product belonging to the flavagline (or rocaglate) class of compounds. Due to the likely

misspelling in the initial query for "Aglain C," this document focuses on Rocaglamide, a well-

researched compound from the Aglaia genus that fits the probable intended subject.

Rocaglamides are characterized by a unique cyclopenta[b]benzofuran skeleton and are

exclusively found in plants of the Aglaia genus (Meliaceae family). This guide details the

discovery and natural sources of Rocaglamide, its mechanism of action, and its significant

therapeutic potential, particularly in oncology. We present quantitative data on its bioactivity,

outline general experimental protocols for its study, and provide detailed diagrams of its key

signaling pathways and experimental workflows to support further research and development.

Discovery and Natural Sources
Rocaglamide was the first member of its class to be identified. It was isolated in 1982 by King

and colleagues from the roots and stems of Aglaia elliptifolia as a compound with potent
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antileukemic activity.[1][2] The name itself is derived from "Roc," for the Republic of China

where it was discovered, and "aglamide" for its origin in the Aglaia genus.[2]

The Aglaia genus, belonging to the mahogany family (Meliaceae), is the exclusive natural

source of rocaglamides.[3][4] This large genus comprises approximately 120 species, which

are primarily found in the tropical rainforests of the Indo-Australian region.[1] Since the initial

discovery, over 100 different rocaglamide derivatives have been isolated from more than 30

Aglaia species, including A. odorata, A. duperreana, A. formosana, and A. perviridis.[3][5][6]

These compounds are considered significant chemotaxonomic markers for the genus.[3]

Another closely related compound, Rocaglaol, has been isolated from Aglaia perviridis and also

from other Meliaceae genera such as Dysoxylum gotadhora.[7][8]

Biological Activity and Therapeutic Potential
Rocaglamide and its analogues exhibit a broad spectrum of potent biological activities,

including anticancer, anti-inflammatory, insecticidal, and antifungal properties.[1][2][4] Its

primary mechanism of action, particularly in cancer, is the inhibition of protein synthesis.[5]

Anticancer Activity: The most extensively studied property of Rocaglamide is its cytotoxicity

against a wide range of cancer cell lines, often at nanomolar concentrations.[3][9] It has shown

efficacy in various models including leukemia, breast cancer, pancreatic cancer, and colon

cancer.[5][8][9][10] The anticancer effect is mediated through several signaling pathways:

Inhibition of Translation Initiation: Rocaglamide binds to the eukaryotic translation initiation

factor eIF4A, an RNA helicase, effectively clamping it on mRNA transcripts and stalling the

assembly of the translation initiation complex. This leads to a global inhibition of protein

synthesis, disproportionately affecting the translation of short-lived proteins crucial for cancer

cell proliferation and survival, such as cyclins and oncogenes.[5][11][12]

Inhibition of the Ras/Raf/MEK/ERK Pathway: Rocaglamide binds to Prohibitin 1 and 2

(PHB1/PHB2), which are scaffold proteins. This binding event disrupts the interaction

between PHB and CRaf, thereby preventing the activation of the downstream MEK/ERK

signaling cascade, which is critical for cell proliferation.[5][13][14]

Induction of Apoptosis: Rocaglamide promotes programmed cell death by activating pro-

apoptotic proteins like p38 and JNK and inhibiting anti-apoptotic proteins such as Mcl-1.[5]
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[13] It also activates the ATM/ATR-Chk1/Chk2 checkpoint pathway, which promotes the

degradation of the Cdc25A oncogene, leading to cell cycle arrest.[5][13][14]

Inhibition of NF-κB and HSF1: The compound is a potent inhibitor of the transcription factors

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and HSF1 (Heat

Shock Factor 1).[11][12] Inhibition of NF-κB contributes to its anti-inflammatory effects and

sensitizes cancer cells to apoptosis, while HSF1 inhibition disrupts the protective heat shock

response in tumor cells.[5][12]

Quantitative Bioactivity Data
The following tables summarize the reported cytotoxic activities of Rocaglamide and the related

compound Rocaglaol against various human cancer cell lines.

Table 1: Cytotoxicity of Rocaglamide (Roc-A)

Cell Line Cancer Type Metric Value Reference

PANC-1
Pancreatic
Cancer

CC₅₀ 80 nM [9]

HeLa
Cervical

Carcinoma
IC₅₀

0.075 µM (for

NF-κB inhibition)
[12]

MDA-MB-231
Breast

Adenocarcinoma
IC₅₀ ~9 nM (at 48h) [10]

| PC3 | Prostate Cancer | Effective Conc. | 15 - 30 nM (Migration Inhibition) |[14] |

Table 2: Cytotoxicity of Rocaglaol and its Derivatives
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Compound Cell Line
Cancer
Type

Metric Value Reference

Rocaglaol HT-29
Colon
Cancer

ED₅₀ 0.0007 µM [7]

Rocaglaol HT-29 Colon Cancer IC₅₀ 7 nM [15]

Rocaglaol

Derivative
HEL Leukemia IC₅₀ 3.2 nM [8]

| Water-Soluble Rocaglaol Derivative | HEL | Leukemia | IC₅₀ | 0.19 µM |[16] |

Experimental Protocols and Methodologies
General Isolation and Purification Workflow
The isolation of Rocaglamide from plant material generally follows a standard natural product

chemistry workflow.

Extraction: Dried and powdered plant material (e.g., roots, stems, leaves of Aglaia species)

is exhaustively extracted with a polar solvent like methanol (MeOH).

Solvent Partitioning: The crude MeOH extract is concentrated and then partitioned between

water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform

(CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity.

Rocaglamides typically concentrate in the chloroform-soluble fraction.

Chromatographic Separation: The active fraction (e.g., CHCl₃ partition) is subjected to

multiple rounds of chromatography.

Silica Gel Column Chromatography: Used for initial fractionation of the extract.

High-Performance Liquid Chromatography (HPLC): A semi-preparative or preparative

HPLC with a C18 (reverse-phase) or silica (normal-phase) column is used for the final

purification of individual compounds.
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Structure Elucidation: The structure of the purified compound is determined using a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H,

¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
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General workflow for the isolation and identification of Rocaglamide.
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Cell Viability (MTT) Assay
This protocol assesses the effect of Rocaglamide on the metabolic activity of cancer cells,

which is an indicator of cell viability.

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of

approximately 5 x 10³ cells per well and incubated for 24 hours.[10]

Compound Treatment: A stock solution of Rocaglamide in DMSO is diluted to various final

concentrations (e.g., 12.5 to 500 nM) in the cell culture medium. The diluted compound is

added to the cells. A control group receives medium with DMSO only.[10]

Incubation: Cells are incubated with the compound for specified time periods (e.g., 24, 48, 72

hours).[10]

MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) reagent (5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at

37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan

product.[10]

Data Acquisition: The medium is removed, and the formazan crystals are dissolved in a

solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader

at a wavelength of ~570 nm. Cell viability is calculated as a percentage relative to the control

group.

Apoptosis (Annexin V-FITC) Assay
This flow cytometry-based assay quantifies the extent of apoptosis induced by Rocaglamide.

Cell Treatment: Cells (e.g., MDA-MB-231) are seeded in 6-well plates (2.5 x 10⁵ cells/well)

and incubated for 24 hours. They are then treated with Rocaglamide at a specific

concentration (e.g., the determined IC₅₀ value) for a set time (e.g., 48 hours).[10]

Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with

cold PBS, and centrifuged.[10]

Staining: The cell pellet is resuspended in a binding buffer containing Annexin V-FITC and

Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the
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plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic

cells with compromised membranes.

Flow Cytometry: The stained cells are analyzed by a flow cytometer. The resulting data

allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin

V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by Rocaglamide.
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Rocaglamide's inhibition of protein synthesis via eIF4A.
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Inhibition of the CRaf-MEK-ERK pathway by Rocaglamide.
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Rocaglamide-induced degradation of Cdc25A via Chk1/2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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